molecular formula C19H31N6O8P B12789455 5'MeOIlePO3(Et)AZT CAS No. 133201-17-9

5'MeOIlePO3(Et)AZT

Cat. No.: B12789455
CAS No.: 133201-17-9
M. Wt: 502.5 g/mol
InChI Key: NJUFPWPXDCPXEZ-KVDGBYHPSA-N
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Description

Zidovudine triphosphate (AzTTP): is a nucleotide analog derived from zidovudine Retrovir . AZT is used to treat HIV infection by inhibiting the reverse transcriptase enzyme. When AZT is phosphorylated to its triphosphate form (AzTTP), it becomes an active antiviral agent.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: AzTTP can be synthesized chemically by phosphorylating AZT with phosphoramidite reagents.

    Enzymatic Conversion: Cellular enzymes phosphorylate AZT to its monophosphate form (AzTMP), which is further converted to AzTTP.

Industrial Production:: AzTTP is typically produced through chemical synthesis in specialized laboratories.

Chemical Reactions Analysis

Reactions Undergone::

    Phosphorylation: AZT undergoes phosphorylation to form AzTTP.

    Inhibition of Thymidine Phosphorylation: AzTTP competes with natural thymidine triphosphate (dTTP) during DNA synthesis, leading to chain termination in the viral genome.

Common Reagents and Conditions::

    Phosphoramidite Reagents: Used for chemical phosphorylation.

    Cellular Kinases: Catalyze the phosphorylation of AZT to AzTTP.

Major Products::

    AzTTP: The active triphosphate form that inhibits HIV reverse transcriptase.

Scientific Research Applications

AzTTP has diverse applications:

    HIV Treatment: Suppresses HIV replication by inhibiting reverse transcriptase.

    Iron Removal: Binds to transferrin and removes iron.

    Telomerase Inhibition: Reduces telomerase activity.

    Thymidine Phosphorylation Inhibition: Disrupts DNA synthesis.

Mechanism of Action

    Molecular Targets: HIV reverse transcriptase.

    Pathway: Incorporation into viral DNA leads to chain termination.

Comparison with Similar Compounds

AzTTP stands out due to its specific binding affinity to HIV-1 mutants. Similar compounds include other nucleotide analogs used in antiviral therapy.

Properties

CAS No.

133201-17-9

Molecular Formula

C19H31N6O8P

Molecular Weight

502.5 g/mol

IUPAC Name

methyl (2S,3S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylpentanoate

InChI

InChI=1S/C19H31N6O8P/c1-6-11(3)16(18(27)30-5)23-34(29,31-7-2)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t11-,13-,14+,15+,16-,34?/m0/s1

InChI Key

NJUFPWPXDCPXEZ-KVDGBYHPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Canonical SMILES

CCC(C)C(C(=O)OC)NP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-]

Origin of Product

United States

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